molecular formula CH3N3O2S B075489 Methanesulfonyl azide CAS No. 1516-70-7

Methanesulfonyl azide

Cat. No. B075489
CAS RN: 1516-70-7
M. Wt: 121.12 g/mol
InChI Key: BHQIGUWUNPQBJY-UHFFFAOYSA-N
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Description

Methanesulfonyl azide is a chemical compound of interest in various fields of chemistry due to its unique properties and applications.

Synthesis Analysis

The synthesis of methanesulfonic acid (MSA) from methane and sulfur trioxide is reported in a study by Díaz-Urrutia and Ott (2019), where they achieved a >99% selectivity and yield of MSA. The process involves a cationic chain reaction, indicating a direct conversion method for methane functionalization to methanesulfonic acid (Díaz-Urrutia & Ott, 2019).

Molecular Structure Analysis

Hargittai and Hargittai (1973) studied the molecular structure of methane sulfonyl chloride using electron diffraction, which can provide insights into similar sulfonyl compounds (Hargittai & Hargittai, 1973). The molecular structure of methanesulfonyl azide was characterized in both gas phase and solid state by Deng et al. (2016), showing a single conformation with the azido ligand synperiplanar to one of the S═O groups (Deng et al., 2016).

Chemical Reactions and Properties

Shingaki et al. (1972) investigated the insertion of methanesulfonylnitrene into C–H and O–H bonds, a key reaction pathway for methanesulfonyl azide (Shingaki et al., 1972). Furthermore, the reaction of methanesulfonyl fluoride with acetylcholinesterase was studied by Kitz and Wilson (1963), revealing insights into the reactivity of sulfonyl compounds (Kitz & Wilson, 1963).

Physical Properties Analysis

The physical properties of methanesulfonic acid were investigated by Kelly and Murrell (1999), providing insights into its stability and role in biogeochemical cycling (Kelly & Murrell, 1999). A molecular dynamics simulation study of methanesulfonic acid by Canales and Alemán (2014) detailed several thermodynamic, structural, and dynamical properties (Canales & Alemán, 2014).

Chemical Properties Analysis

The reactions of aliphatic methanesulfonates were reviewed by Spener (1973), covering various synthetic applications and mechanisms, which is relevant for understanding the chemical behavior of methanesulfonyl derivatives (Spener, 1973).

Scientific Research Applications

  • Reactivity in Chemical Bond Formation : Methanesulfonyl azide shows unique reactivity in forming bonds. It has been observed to insert into C–H and O–H bonds during photolysis in hydrocarbons and alcohols, indicating its potential in organic synthesis (Shingaki et al., 1972).

  • Interactions with Aromatic Compounds : The thermolysis of methanesulfonyl azide in aromatic solvents yields methanesulfonamide and methanesulfonanilides, suggesting its role in the modification of aromatic compounds (Abramovitch et al., 1965).

  • Biochemical Reactions : Methanesulfonyl fluoride, closely related to methanesulfonyl azide, reacts with acetylcholinesterase to form a methanesulfonyl enzyme derivative, indicating its biochemical significance (Kitz & Wilson, 1963).

  • Selective Nucleophilic Substitution : Methanesulfonyl azide derivatives undergo selective substitution, leading to the formation of various products, showcasing its utility in complex organic transformations (Dick & Jones, 1966).

  • Microbial Metabolism : Methanesulfonyl azide derivatives are involved in microbial metabolism, particularly in the biogeochemical cycling of sulfur (Kelly & Murrell, 1999).

  • Synthesis of Oligopeptides : Methanesulfonyl azide is used in the synthesis of oligopeptides, demonstrating its application in peptide chemistry (Liang Yue-jie, 2009).

  • Formation of Methanesulfonyl Enzyme Derivatives : It reacts with enzymes forming inactive derivatives, useful in studying enzyme mechanisms (Greenspan & Wilson, 1970).

  • Oxidation Reactions : Methanesulfonyl azide is involved in oxidation reactions, like the oxidation of methanesulfinic acid (Flyunt et al., 2001).

  • N-arylation of Methanesulfonamide : This process has been improved using methanesulfonyl azide, avoiding genotoxic reagents and byproducts (Rosen et al., 2011).

Safety And Hazards

Methanesulfonyl azide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Methanesulfonyl azide shows unique reactivity in forming bonds. It has been observed to insert into C–H and O–H bonds during photolysis in hydrocarbons and alcohols, indicating its potential in organic synthesis . Furthermore, mesyl phosphoramidate oligonucleotides are able to form a complementary duplex with RNA, which is only slightly less stable than the equivalent DNA:RNA duplex. This raises the possibility of their application as potential antisense therapeutic agents .

properties

IUPAC Name

N-diazomethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3N3O2S/c1-7(5,6)4-3-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQIGUWUNPQBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339446
Record name Methanesulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanesulfonyl azide

CAS RN

1516-70-7
Record name Methanesulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
420
Citations
G Deng, D Li, Z Wu, H Li, E Bernhardt… - The Journal of Physical …, 2016 - ACS Publications
… sulfonyl azides, (1) methanesulfonyl azide CH 3 SO 2 N 3 has … O)N 3 , (6) methanesulfonyl azide is stable at room temperature … for half a century, methanesulfonyl azide remains barely …
Number of citations: 18 pubs.acs.org
N Torimoto, T Shingaki, T Nagai - The Journal of Organic …, 1978 - ACS Publications
The sensitized photolyses of methanesulfonyl azide (1) in hydrocarbons gave N-substituted methanesulfonamides (4) and methanesulfonamide, although the former had been formed …
Number of citations: 9 pubs.acs.org
D Lynch, RM O'Mahony, DG McCarthy… - European Journal of …, 2019 - Wiley Online Library
… by which the hazardous diazo transfer reagent methanesulfonyl azide can be formed in situ, … Accordingly, it is possible to generate and use methanesulfonyl azide in a single synthetic …
RA Abramovitch, TD Bailey, T Takaya… - The Journal of Organic …, 1974 - ACS Publications
… obtained from the decomposition of methanesulfonyl azide in toluene and in chlorobenzene. … When, however, the photolysis of methanesulfonyl azide was carried out in benzene at 25 …
Number of citations: 108 pubs.acs.org
T Shingaki, M Inagaki, N Torimoto, M Takebayashi - Chemistry Letters, 1972 - journal.csj.jp
The insertion of methanesulfonylnitrene into C–H and O–H bonds was investigated by the photolysis of methanesulfonyl azide In hydrocarbons and in alcohols. The relative reactivity of …
Number of citations: 17 www.journal.csj.jp
RA Abramovitch, GN Knaus, V Uma - The Journal of Organic …, 1974 - ACS Publications
… The thermolysis of methanesulfonyl azide in aromatic solvents bearing electron-… Decomposition of methanesulfonyl azide in degassed methyl benzoate under nitrogen gave …
Number of citations: 27 pubs.acs.org
H Quast, S Ivanova, EM Peters, K Peters… - Liebigs …, 1996 - Wiley Online Library
… Towards this end, 2-alkylidene heterocycles of the present (15b, 22b) and foregoing study (lOd, 15d, 22a and c)I7] were allowed to react with methanesulfonyl azide under different con…
CJ Cavender, VJ Shiner Jr - The Journal of Organic Chemistry, 1972 - ACS Publications
(1969).(6) JP Anselme and W. Fischer, Tetrahedron, 25, 855 (1969),(7) PA S. Smith,“The Chemistry of Open-Chain OrganicNitrogen Compounds,” Vol. II, WA Benjamin, Inc., New York, …
Number of citations: 200 pubs.acs.org
H Quast, S Ivanova, EM Peters… - European Journal of …, 2000 - Wiley Online Library
… Unequivocal proof for the structures 9b, 9d, and 9e was provided by X-ray crystallography of the products from methanesulfonyl azide (Figures 3–5). Deprotonation of the …
DS Breslow, MF Sloan, NR Newburg… - Journal of the …, 1969 - ACS Publications
… This is in reasonable agreement with the results of Abramovitch, Roy, and Uma,14 whofound toluene to be1.86 times as reactive as benzene toward methanesulfonyl azide, in accord …
Number of citations: 155 pubs.acs.org

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